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molecular formula C6H8N2OS B183210 2-Amino-4-methyl-5-acetylthiazole CAS No. 30748-47-1

2-Amino-4-methyl-5-acetylthiazole

Cat. No. B183210
M. Wt: 156.21 g/mol
InChI Key: PKUKCASRNJIQNU-UHFFFAOYSA-N
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Patent
US07427627B2

Procedure details

A mixture of thiourea (5.18 g, 0.068 mol) in dry MeOH (20 mL) was stirred and cooled on an ice bath. Pyridine (2 mL) was added, followed by 3-chloro-2,4-pentadione (9.15 g, 0.068 mol) dropwise. After completion of the addition the reaction mixture was allowed to warm to r. t. and stirring was continued for 4 h. The precipitates were filtered and washed with EtOAc to afford white solid 1-(2-amino-4-methyl-thiazol-5-yl)-ethanone.
Quantity
5.18 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3-chloro-2,4-pentadione
Quantity
9.15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].N1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C[OH:12]>>[NH2:1][C:2]1[S:3][C:8]([C:9](=[O:12])[CH3:10])=[C:7]([CH3:6])[N:4]=1

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
3-chloro-2,4-pentadione
Quantity
9.15 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
ADDITION
Type
ADDITION
Details
After completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r
STIRRING
Type
STIRRING
Details
and stirring
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
WASH
Type
WASH
Details
washed with EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1SC(=C(N1)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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